6-(2-Hydroxyethoxy)nicotinaldehyde
Overview
Description
6-(2-Hydroxyethoxy)nicotinaldehyde is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of this compound involves two stages . In the first stage, ethylene glycol reacts with sodium t-butanolate at 20°C for 0.5 hours . In the second stage, 6-chloronicotinylaldehyde is added and the mixture is stirred at temperatures ranging from 20 to 80°C . The reaction yields 85% of the desired product .Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C8H9NO3 . More detailed structural information can be obtained from its MOL file .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its synthesis. As mentioned earlier, the synthesis involves a reaction between ethylene glycol and sodium t-butanolate, followed by a reaction with 6-chloronicotinylaldehyde .Scientific Research Applications
Enzymatic Activity in Bacterial Species
Research shows that enzymes such as nicotinate dehydrogenase and 6-hydroxynicotinate dehydrogenase from Bacillus niacini are involved in the specific hydroxylation of nicotinic acid derivatives. These enzymes have been studied for their substrate specificity, molecular structure, and enzymatic mechanisms (Nagel & Andreesen, 1990).
Antiviral Activity
A study explored the antiviral potential of compounds derived from nicotinaldehyde, such as 6-(2-Hydroxyethoxy)nicotinaldehyde. The research investigated the synthesis, reactions, and antiviral activities of these derivatives, indicating the compound's relevance in pharmaceutical research (Attaby et al., 2007).
Hydroxylation Processes
Research into the hydroxylation of nicotinic acid by certain bacterial species, such as Bacillus, has been conducted. This process is crucial for understanding the biochemical pathways involving nicotinic acid derivatives like this compound (Hirschberg & Ensign, 1971).
Role in Enzyme Mechanisms
This compound may play a role in the mechanism of enzymes like 6-phosphogluconate dehydrogenase. The compound's interaction with enzymes demonstrates its significance in biochemical pathways and potential pharmaceutical applications (Adams et al., 1995).
Involvement in Oxidation Reactions
Studies on the oxidation of nicotinic acid and its derivatives, including this compound, provide insights into their role in oxidation reactions and how they can be used in various biochemical processes (Hunt, 1959).
Electrocatalytic Applications
This compound may be relevant in electrocatalytic applications, particularly in the oxidation of nicotinamide coenzymes. This shows its potential in electrochemical research and applications (Mano & Kuhn, 1999).
Properties
IUPAC Name |
6-(2-hydroxyethoxy)pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-3-4-12-8-2-1-7(6-11)5-9-8/h1-2,5-6,10H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVDEQIUVMTXNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=O)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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